molecular formula C21H16FN3O2S B2687460 1-(2-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941904-05-8

1-(2-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2687460
M. Wt: 393.44
InChI Key: QMBXLYJUXGPKTE-UHFFFAOYSA-N
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Description

The compound “1-(2-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a fluorobenzyl group, a methylbenzothiazole group, and a dihydropyridine carboxamide group .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including the formation of C-C and C-N bonds . The process typically starts with the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can be used to identify the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. For example, the presence of the fluorobenzyl group may make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its melting point can be determined using differential scanning calorimetry, while its solubility can be assessed using solubility tests .

Scientific Research Applications

Application 1: Fluorescent Probe for Cysteine Sensing

  • Summary of the Application : A novel and effective benzo[d]thiazole-based fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing cysteine over other analytes .
  • Methods of Application : BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of cysteine .
  • Results or Outcomes : The limit of detection of the fluorescent assay was as low as 32.6 nM cysteine. This probe was successfully used for imaging cysteine in HepG2 cells and zebrafish .

Application 2: Corrosion Inhibitor

  • Summary of the Application : Two hydrazinobenzothiazole compounds were prepared and investigated for scaling down the corrosion process in N80 steel .
  • Methods of Application : The effectiveness of these inhibitors was monitored by gravimetric and electrochemical methods. Observations suggested that the mechanism of inhibition is mainly due to the adsorption of these inhibitors on the metal surface .
  • Results or Outcomes : Tafel polarization curves show that these are mixed type inhibitors. Morphological studies were done by FESEM and the composition of the protective layer at the surface of the sample was analyzed using an XPS instrument .

Application 3: Building Blocks for Biochemical Research

  • Summary of the Application : (4-Fluorobenzo[d]thiazol-2-yl)Methanol, a benzo[d]thiazole-based compound, is used as a building block in biochemical research .
  • Methods of Application : This compound is used in the synthesis of various biochemical compounds. The specific methods of application would depend on the particular synthesis being carried out .
  • Results or Outcomes : The outcomes would vary depending on the specific biochemical research being conducted. This compound is a versatile building block that can contribute to a wide range of research outcomes .

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available resources. It’s important to handle all chemical compounds with care and use appropriate safety measures .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-13-6-4-10-17-18(13)23-21(28-17)24-19(26)15-8-5-11-25(20(15)27)12-14-7-2-3-9-16(14)22/h2-11H,12H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBXLYJUXGPKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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